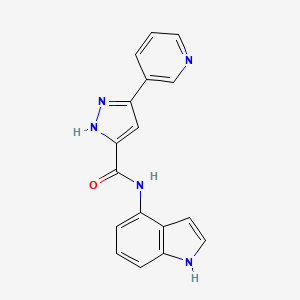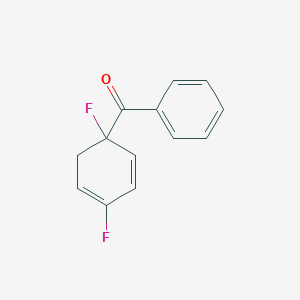
N-(1H-indol-4-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indol-4-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an indole ring, a pyridine ring, and a pyrazole ring, all connected through a carboxamide linkage. The presence of these heterocyclic rings contributes to its diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-4-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: Starting from a suitable precursor, the indole ring is synthesized through a Fischer indole synthesis or other suitable methods.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized separately, often through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Coupling of the Rings: The indole and pyrazole rings are then coupled using a cross-coupling reaction, such as a Suzuki or Heck reaction, under appropriate conditions.
Formation of the Carboxamide Linkage: Finally, the carboxamide linkage is formed through an amide coupling reaction, typically using reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-4-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(1H-indol-4-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-indol-4-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indol-4-yl)-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide
- N-(1H-indol-4-yl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide
Uniqueness
N-(1H-indol-4-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is unique due to the specific positioning of the pyridine ring at the 3-position, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C17H13N5O |
|---|---|
Molecular Weight |
303.32 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-3-pyridin-3-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H13N5O/c23-17(20-14-5-1-4-13-12(14)6-8-19-13)16-9-15(21-22-16)11-3-2-7-18-10-11/h1-10,19H,(H,20,23)(H,21,22) |
InChI Key |
YPKSVPKTPBHZOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)NC(=O)C3=CC(=NN3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/structure/B14103142.png)

![methyl 4-[(Z)-(2-{[4-(4-methylbenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B14103151.png)
![(1S,3S,7R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B14103158.png)

![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B14103170.png)
![2-Ethyl-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103172.png)
![1-(3-Methoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103176.png)
![(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3R)-3-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-3-hydroxypropyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradec-2-enamide](/img/structure/B14103179.png)
![7-(3-chloro-4-methoxyphenyl)-3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B14103190.png)


![3-(3,4-dimethylbenzyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14103216.png)
![2-[3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B14103217.png)
